N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide is a complex organic compound that features a cyanomethyl group, an iodine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable aryl amine with an alkyl cyanoacetate under basic conditions.
Introduction of the iodine atom: This step often involves an iodination reaction using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The iodine atom and the methoxy group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) for methoxylation and iodine (I2) for iodination are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . The iodine atom and the methoxy group can also participate in various interactions, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]methanesulfonamide
- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(N, N-dialkyldithiocarbamato)-2-dialkyliminio-1,3-dithietane tetrafluoroborates
Uniqueness
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXYAUXVVYIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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